molecular formula C5H10NOP B1656567 3-(Dimethylphosphoryl)propanenitrile CAS No. 53314-24-2

3-(Dimethylphosphoryl)propanenitrile

Cat. No.: B1656567
CAS No.: 53314-24-2
M. Wt: 131.11 g/mol
InChI Key: JDAFUEOVILNKSG-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)propanenitrile is an organophosphorus compound characterized by a propanenitrile backbone (CH₂CH₂CN) with a dimethylphosphoryl group [(CH₃)₂P(O)] attached to the third carbon. Its molecular formula is C₅H₁₀NOP, and it is notable for its dual functionality: the phosphoryl group enables interactions with biological targets, while the nitrile group contributes to reactivity in organic synthesis.

Properties

IUPAC Name

3-dimethylphosphorylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NOP/c1-8(2,7)5-3-4-6/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAFUEOVILNKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567586
Record name 3-(Dimethylphosphoryl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53314-24-2
Record name 3-(Dimethylphosphoryl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylphosphoryl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus(V) oxide (P4O10), which removes water from the amide group to form the nitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylphosphoryl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphoryl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dimethylphosphoryl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Unique Properties Applications
This compound C₅H₁₀NOP Dimethylphosphoryl group on propanenitrile Balanced lipophilicity; moderate steric hindrance for phosphorylation reactions Intermediate in drug synthesis; agrochemicals
3-(Methylethoxyphosphinyl)propionitrile C₆H₁₂NO₂P Methylethoxyphosphinyl group on propionitrile Enhanced solubility due to ethoxy group; lower thermal stability Solvent; precursor for organophosphorus agents
2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile C₁₈H₂₀NOP Diphenylphosphoryl group on branched butanenitrile High steric bulk; forms stable metal complexes Catalysis; specialty chemical synthesis
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile C₁₃H₂₇N₃OP Bis(diisopropylamino)phosphino group on nitrile Selective phosphorylation of hydroxyl groups; air-sensitive Nucleotide synthesis; bioconjugation

Key Findings from Research

Reactivity: The dimethylphosphoryl group in the target compound offers intermediate steric hindrance compared to bulkier analogs like 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile, enabling versatile reactivity in nucleophilic substitutions . In contrast, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile’s amino-substituted phosphoryl group facilitates selective phosphorylation of hydroxyl groups, a property critical for nucleotide synthesis .

Biological Activity: Compounds with phenyl or halogen substituents (e.g., 3-(4-Fluorophenoxy)propanenitrile ) exhibit enhanced lipophilicity and enzyme inhibition compared to alkyl-substituted analogs like 3-(Methylethoxyphosphinyl)propionitrile. The fluorine atom in such derivatives improves binding affinity to biological targets .

Synthetic Utility :

  • The nitrile group in all compared compounds serves as a versatile handle for further functionalization. For example, 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile is used to synthesize phosphorus-containing ligands for catalysis, while 3-(Methylethoxyphosphinyl)propionitrile acts as a solvent in Grignard reactions .

Critical Analysis of Substituent Effects

  • Phosphoryl Group Substituents: Dimethyl vs. Diphenyl: Dimethyl groups reduce steric hindrance, enhancing reaction rates in small-molecule synthesis. Diphenyl analogs, however, improve stability in metal-organic frameworks . Amino vs. Alkoxy: Amino-substituted phosphoryl groups (e.g., in ’s compound) enable precise phosphorylation, whereas alkoxy groups (e.g., methylethoxy in ) increase solubility but reduce thermal stability .
  • Nitrile Positioning :

    • Propanenitrile derivatives (3-position) exhibit better bioavailability than butanenitrile analogs (e.g., 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile) due to shorter carbon chains .

Biological Activity

3-(Dimethylphosphoryl)propanenitrile, a compound with the chemical formula C5H10N1O2P, is of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 151.11 g/mol
  • Melting Point : 70-73 °C
  • Purity : ≥ 95% .

This compound is primarily recognized for its role as an organophosphate compound. Organophosphates can interact with acetylcholinesterase (AChE), leading to the inhibition of this enzyme, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine at synapses, potentially leading to various physiological effects.

Enzyme Interaction

Research indicates that compounds similar to this compound exhibit significant interactions with AChE. The inhibition of AChE can lead to enhanced cholinergic signaling, which has implications in neuropharmacology and toxicology .

Toxicological Studies

Animal studies have demonstrated that exposure to organophosphate compounds can lead to neurotoxic effects. For instance, a study highlighted that certain oximes could reactivate AChE and improve survival rates in cases of organophosphate poisoning, suggesting a potential therapeutic avenue for managing toxicity associated with compounds like this compound .

Potential Uses in Medicine

Given its mechanism as an AChE inhibitor, this compound may have potential applications in treating conditions characterized by cholinergic dysregulation. These include:

  • Alzheimer's Disease : Enhancing cholinergic transmission could theoretically improve cognitive function.
  • Myasthenia Gravis : A condition where increased acetylcholine availability may alleviate symptoms.

Case Studies and Research Findings

StudyFindings
Clinical Study on Organophosphate PoisoningDemonstrated that reactivation of AChE using oximes significantly improved survival rates in animal models exposed to organophosphates .
Neuropharmacological ResearchInvestigated the effects of AChE inhibitors on cognitive function in animal models, suggesting potential benefits for cognitive enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Dimethylphosphoryl)propanenitrile
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